2-(2,3-dichlorophenyl)oxirane
Description
2-(2,3-Dichlorophenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with chlorine atoms at the 2- and 3-positions and an oxirane (epoxide) ring. Its molecular formula is C₈H₆Cl₂O, with a molecular weight of 189.04 g/mol.
Properties
CAS No. |
158397-38-7 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3-dichlorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2,3-dichlorostyrene using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalysts to enhance the reaction efficiency and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly reactive and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.
Catalysts: Lewis acids or bases can be used to facilitate substitution reactions.
Major Products
β-Hydroxy Compounds: Formed from the ring-opening reactions.
Substituted Derivatives: Resulting from substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-(2,3-dichlorophenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The compound’s biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The biological activity, stability, and environmental impact of dichlorophenyl oxiranes depend heavily on substituent positions and additional functional groups. Key analogs include:
2-(3,5-Dichlorophenyl)-2-(2,2,2-Trichloroethyl)Oxirane (Tridiphane)
- Molecular Formula : C₁₀H₇Cl₅O
- Molecular Weight : 336.40 g/mol
- Substituents : Chlorine at 3,5-positions on phenyl; oxirane modified with a 2,2,2-trichloroethyl group.
- Applications : Herbicide (BAY SIR 8514), inhibits glutathione transferase in weeds, enhancing herbicide efficacy .
- Key Difference : The trichloroethyl group increases steric bulk and lipophilicity, enhancing soil persistence compared to 2-(2,3-dichlorophenyl)oxirane .
2-(2,4-Dichlorophenyl)Oxirane
- Molecular Formula : C₈H₆Cl₂O
- Molecular Weight : 189.04 g/mol
- Substituents : Chlorine at 2,4-positions on phenyl.
- Applications: Limited data, but positional isomerism (2,4 vs. 2,3) may alter metabolic pathways and toxicity .
2-(3-Chloro-4-Fluorophenyl)Oxirane
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 172.58 g/mol
- Substituents : 3-chloro, 4-fluoro on phenyl.
- Key Difference : Fluorine’s electronegativity increases oxidative stability and bioavailability compared to dichloro analogs .
2,3-Di(2-Chlorophenyl)Oxirane
- Molecular Formula : C₁₄H₁₀Cl₂O
- Molecular Weight : 273.14 g/mol
- Substituents : Two 2-chlorophenyl groups on the oxirane ring.
Physicochemical Properties and Reactivity
<sup>a</sup> LogP values estimated using fragment-based methods.
Toxicity and Environmental Impact
- Chlorophenol Derivatives: Chlorinated aromatics are linked to bioaccumulation and toxicity. 2,3-dichloro substitution may produce metabolites like 2,3-dichlorophenol, which is associated with hepatotoxicity (LD₅₀: 250–500 mg/kg in rodents) .
- Tridiphane : Classified with moderate acute toxicity (oral LD₅₀ in rats: 500–1000 mg/kg). Persistence in soil raises concerns about groundwater contamination .
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